4-Chloro-3-cyclohexyl-1H-pyrazolo[4,3-c]pyridine
CAS No.:
Cat. No.: VC15947765
Molecular Formula: C12H14ClN3
Molecular Weight: 235.71 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H14ClN3 |
|---|---|
| Molecular Weight | 235.71 g/mol |
| IUPAC Name | 4-chloro-3-cyclohexyl-2H-pyrazolo[4,3-c]pyridine |
| Standard InChI | InChI=1S/C12H14ClN3/c13-12-10-9(6-7-14-12)15-16-11(10)8-4-2-1-3-5-8/h6-8H,1-5H2,(H,15,16) |
| Standard InChI Key | QMUIVAOLNYYVJK-UHFFFAOYSA-N |
| Canonical SMILES | C1CCC(CC1)C2=C3C(=NN2)C=CN=C3Cl |
Introduction
4-Chloro-3-cyclohexyl-1H-pyrazolo[4,3-c]pyridine is a heterocyclic compound that belongs to the pyrazolopyridine class. It is characterized by its molecular formula C12H14ClN3 and is identified by the PubChem CID 87171862 . This compound is of interest in various fields, including medicinal chemistry and organic synthesis, due to its potential biological activities and structural complexity.
Synthesis and Preparation
The synthesis of 4-Chloro-3-cyclohexyl-1H-pyrazolo[4,3-c]pyridine typically involves multi-step reactions starting from simpler pyrazole or pyridine derivatives. Common methods include condensation reactions, cyclization, and substitution reactions. The specific synthesis route may vary depending on the availability of starting materials and the desired yield.
Biological and Pharmacological Activities
Heterocyclic compounds like 4-Chloro-3-cyclohexyl-1H-pyrazolo[4,3-c]pyridine are often explored for their potential biological activities, such as antimicrobial, anti-inflammatory, or anticancer properties. The presence of the cyclohexyl group may enhance lipophilicity, potentially affecting the compound's ability to interact with biological targets.
| Potential Activity | Description |
|---|---|
| Antimicrobial Activity | May exhibit activity against certain microorganisms due to its heterocyclic structure. |
| Anti-inflammatory Activity | Could potentially modulate inflammatory pathways. |
| Anticancer Activity | May interact with cellular targets relevant to cancer therapy. |
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